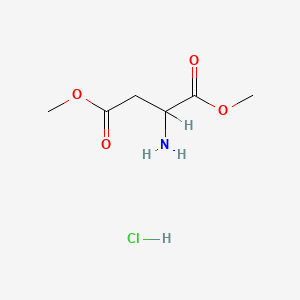

Dimethyl L-aspartate hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

dimethyl 2-aminobutanedioate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-4(7)6(9)11-2;/h4H,3,7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLXWGDXZOYUKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32213-95-9, 14358-33-9 |

Source

|

| Record name | Dimethyl L-aspartate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032213959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32213-95-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dimethyl 2-aminobutanedioate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dimethyl L-aspartate Hydrochloride: Core Properties and Application Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide to Dimethyl L-aspartate hydrochloride. It is designed for the practicing scientist who requires not only the fundamental properties of this reagent but also a deeper, field-tested understanding of its application. We will delve into the causal relationships that govern its reactivity, provide robust, self-validating experimental protocols, and offer insights to maximize its utility as a chiral building block in complex synthetic workflows, particularly in the realm of peptide and pharmaceutical chemistry.

Fundamental Physicochemical Profile

This compound is the hydrochloride salt of the dimethyl ester of L-aspartic acid. The esterification of the two carboxyl groups into methyl esters fundamentally alters the molecule's reactivity and physical properties compared to the parent amino acid. This modification protects the carboxylic acids, enhances solubility in organic solvents, and, in concert with the hydrochloride salt of the primary amine, creates a stable, crystalline solid that is convenient for handling and storage.[1] A precise understanding of its core properties is the foundation for its successful implementation in any synthetic strategy.

Table 1: Core Physicochemical and Structural Data

| Property | Value | Source(s) |

| CAS Number | 32213-95-9 | [2][3][4] |

| Molecular Formula | C₆H₁₂ClNO₄ | [2][4] |

| Molecular Weight | 197.62 g/mol | [2][3][4][5] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 113-118 °C | [2][6][7][8] |

| Purity | Typically >98.0% | [3][8] |

| Solubility | Soluble in water and methanol | [2][9] |

| Synonyms | L-Aspartic acid dimethyl ester hydrochloride, H-Asp(OMe)-OMe·HCl | [3][8][10] |

The Chemistry of Application: A Mechanistic Perspective

The synthetic utility of this compound is dictated by the strategic interplay of its three functional groups: two methyl esters and a primary amine protected as a hydrochloride salt. This arrangement allows for selective and sequential chemical transformations, making it a valuable chiral intermediate.

The Role of the Amine Hydrochloride

The primary amine is protonated, forming a stable hydrochloride salt. This serves two critical functions:

-

Stability: The salt form renders the compound a stable, crystalline solid, preventing the free amine from undergoing undesired side reactions or polymerization during storage.[1]

-

Controlled Reactivity: The amine is effectively "protected." It is non-nucleophilic in this state and will not react with electrophiles. Its nucleophilicity is unmasked only upon neutralization with a non-nucleophilic base, a deliberate step in a synthetic sequence.

The Reactivity of the Methyl Esters

The two methyl ester groups protect the carboxylic acids of the original aspartic acid. While they can be hydrolyzed back to carboxylic acids under acidic or basic conditions, their primary role in many synthetic schemes is to act as stable protecting groups that are orthogonal to other common protecting groups used in peptide synthesis.[5]

This dual-functionality—a selectively-deprotectable nucleophilic center (the amine) and two protected electrophilic centers (the esters)—is the cornerstone of its application in building more complex molecules. It is widely used as a building block for the synthesis of peptides and proteins.[2]

Core Experimental Protocols & Workflows

The following protocols are presented not merely as steps, but as self-validating systems. Each includes checkpoints and explains the causality behind critical operations, reflecting best practices in a modern research environment.

Key Protocol: Liberation of the Free Amine

This procedure is the gateway to nearly all subsequent reactions. The objective is to neutralize the hydrochloride salt to generate the free, nucleophilic amine in situ for immediate use.

Materials:

-

This compound

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

-

Non-nucleophilic base (e.g., Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA))

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Step-by-Step Methodology:

-

System Preparation: Under a positive pressure of inert gas, add this compound (1.0 equivalent) and a magnetic stir bar to a flame-dried round-bottom flask. Causality: An inert atmosphere is critical to prevent the highly nucleophilic free amine from reacting with atmospheric CO₂ or moisture.

-

Dissolution: Add the chosen anhydrous solvent to achieve a typical concentration of 0.1–0.5 M. Stir until all solids are dissolved.

-

Basification: Cool the solution to 0 °C in an ice bath. Slowly add the non-nucleophilic base (1.05–1.1 equivalents) dropwise. A white precipitate (the hydrochloride salt of the added base, e.g., Et₃N·HCl) will likely form. Causality: Cooling controls the exotherm of the acid-base neutralization. Using a slight excess of base ensures complete deprotonation.

-

Reaction: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.

-

Immediate Use: The resulting solution/slurry containing the free Dimethyl L-aspartate is now ready for the subsequent reaction (e.g., addition of an activated electrophile). It is generally used without purification.

Trustworthiness Checkpoint:

-

To confirm the generation of the free amine before proceeding, a small aliquot can be spotted on a TLC plate and stained with a ninhydrin solution. The appearance of a colored spot (typically yellow or purple) indicates the presence of a primary amine, validating the success of the deprotection step.

Visualization: Standard Peptide Coupling Workflow

The following diagram illustrates the logical flow of a standard solution-phase peptide coupling reaction utilizing this compound. This process is fundamental to the synthesis of dipeptides and larger peptide fragments.

Caption: A logical workflow for a standard solution-phase peptide coupling reaction.

Safety, Handling, and Storage

As a Senior Scientist, ensuring a safe laboratory environment is paramount. Adherence to proper handling protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid dust formation during transfer.[7]

-

Hazard Profile: While not classified as a hazardous substance under OSHA, it may cause an allergic skin reaction (GHS classification).[4][7] Avoid contact with skin and eyes.[7]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] For long-term stability, especially for stock solutions, storage at -20°C is recommended.[11]

By integrating this technical knowledge with rigorous experimental technique and an unwavering commitment to safety, researchers can effectively harness the synthetic potential of this compound.

References

-

This compound CAS 32213-95-9 - Shaanxi Bloom Tech Co., Ltd. [Link]

-

This compound | C6H12ClNO4 | CID 3084560 - PubChem, National Institutes of Health. [Link]

-

Synthesis of L-aspartic acid dimethyl ester hydrochloride - PrepChem.com. [Link]

-

Synthesis of dimethyl aspartate - PrepChem.com. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-アスパラギン酸ジメチルエステル 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. simmons.chemoventory.com [simmons.chemoventory.com]

- 8. This compound | 32213-95-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound | 32213-95-9 [chemicalbook.com]

- 10. This compound | 32213-95-9 | TCI AMERICA [tcichemicals.com]

- 11. medchemexpress.com [medchemexpress.com]

Dimethyl L-aspartate hydrochloride CAS number 32213-95-9

An In-Depth Technical Guide to Dimethyl L-aspartate Hydrochloride (CAS 32213-95-9)

Abstract

This guide provides a comprehensive technical overview of this compound (CAS 32213-95-9), a pivotal reagent in synthetic and medicinal chemistry. As a stable, crystalline derivative of L-aspartic acid, its primary utility lies in its function as a carboxyl-protected building block for complex organic synthesis, most notably in peptide chemistry. This document delves into the compound's physicochemical properties, details a robust and high-yield synthesis protocol via the thionyl chloride method, outlines key analytical characterization techniques, and explores its diverse applications, including its role as a precursor for advanced pharmaceutical intermediates and specialized polymers. Furthermore, essential guidelines for safe handling, storage, and disposal are provided, grounding all technical information in authoritative references to ensure scientific integrity and practical utility for researchers, chemists, and professionals in drug development.

Introduction and Strategic Importance

This compound is the dimethyl ester of the naturally occurring amino acid L-aspartic acid, presented as its hydrochloride salt. The free base form, Dimethyl L-aspartate, is an oil that is prone to polymerization and has poor stability, making it difficult to store and handle over extended periods.[1] The conversion to its hydrochloride salt yields a white, crystalline solid with significantly enhanced stability.[1] This crystalline nature and stability make it a highly convenient and reliable raw material for a multitude of applications.

Its strategic importance is primarily rooted in its bifunctional nature: it possesses a free amine group and two ester-protected carboxylic acid groups. This structure makes it an essential intermediate in various fields, including:

-

Medicinal Chemistry: As a foundational element in the synthesis of bioactive molecules and amino acid derivatives.[2][3]

-

Peptide Synthesis: Serving as a key building block for incorporating aspartic acid residues into peptide chains.[2][3]

-

Biochemical Research: Used as a tool to investigate metabolic pathways and enzyme mechanisms.[2]

-

Materials Science: Employed in the synthesis of functional polymers, such as biodegradable nanocarriers for targeted drug delivery.[4]

This guide will elucidate the core technical aspects of this versatile compound, providing the in-depth knowledge required for its effective application in a laboratory and process development setting.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in experimental design. The key properties of this compound are summarized below. The hydrochloride salt form enhances its solubility in aqueous solutions and polar organic solvents like methanol, which is advantageous for various reaction conditions.[3][5]

| Property | Value | Source(s) |

| CAS Number | 32213-95-9 | [6][7][8] |

| Molecular Formula | C₆H₁₁NO₄·HCl (or C₆H₁₂ClNO₄) | [3][6][8] |

| Molecular Weight | 197.62 g/mol | [3][6][8] |

| Appearance | White to off-white crystalline powder | [2][3][7][8] |

| Melting Point | 113-118 °C (range varies slightly by source) | [2][3][7][9] |

| Solubility | Soluble in water and methanol; slightly soluble in DMSO | [2][3] |

| Optical Rotation | [α]²⁰/D ≈ +11° to +14° (c=1 to 1.4 in H₂O or MeOH) | [2][3] |

| Hygroscopicity | Hygroscopic; absorbs moisture from the air | [1][7] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively and commonly achieved through the esterification of L-aspartic acid using the thionyl chloride (SOCl₂) method in anhydrous methanol.[1][4] This approach is favored due to its high efficiency, excellent yield (often quantitative), and the dual role of thionyl chloride.

Causality Behind Experimental Choices

-

Reagent Selection: Thionyl chloride reacts with methanol to form methyl sulfite chloride and HCl in situ. The generated HCl protonates the carboxyl groups of L-aspartic acid, activating them for nucleophilic attack by methanol and simultaneously forming the desired hydrochloride salt of the final product. This eliminates the need for a separate acid catalyst.

-

Solvent: Anhydrous methanol serves as both the solvent and the esterifying reagent. The absence of water is critical to prevent the hydrolysis of the ester products back to the carboxylic acid.[1]

-

Temperature Control: The initial reaction between thionyl chloride and methanol is highly exothermic. Maintaining a low temperature (-10 to -5 °C) during the addition of thionyl chloride is crucial to control the reaction rate, prevent undesirable side reactions, and ensure safety.[1]

-

Purification: The crude product is hygroscopic.[1] Recrystallization from a mixed solvent system, such as methanol and ethyl acetate or methanol and dichloromethane, is a self-validating purification step.[1][4] The desired product is highly soluble in methanol but poorly soluble in the less polar co-solvent, causing it to crystallize out in high purity upon addition of the co-solvent, leaving more soluble impurities behind.

Detailed Step-by-Step Methodology

Protocol adapted from established thionyl chloride esterification methods. [1][4]

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in a cooling bath (e.g., acetone/dry ice).

-

Reagent Preparation: Add 40.0 mL of anhydrous methanol to the flask and begin stirring. Cool the methanol to between -10 and -5 °C.

-

Thionyl Chloride Addition: Slowly add 5.1 mL of thionyl chloride dropwise from the dropping funnel into the cold, stirring methanol. Maintain the temperature below -5 °C throughout the addition. After addition is complete, continue stirring at -10 °C for 1 hour.[1]

-

Addition of L-Aspartic Acid: Add 0.025 mol of L-aspartic acid to the reaction mixture in portions, ensuring the temperature remains controlled.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours to drive the esterification to completion.[1]

-

Workup: Cool the reaction mixture. Concentrate the solution under reduced pressure using a rotary evaporator to remove excess methanol and HCl.[4] To ensure complete removal of residual reagents, add fresh methanol (30 mL) and repeat the concentration step. This should be done 2-3 times.[1][4]

-

Purification (Recrystallization): Dissolve the resulting crude solid or oil in a minimal amount of methanol. Slowly add ethyl acetate or dichloromethane while stirring until the solution becomes turbid, indicating the onset of precipitation.[1][4]

-

Isolation and Drying: Cool the mixture in an ice bath to maximize crystal formation. Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethyl acetate or dichloromethane, and dry thoroughly under vacuum to yield pure this compound. A typical yield is around 95%.[1]

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized material, a suite of analytical techniques should be employed. Each method provides a layer of validation, contributing to a comprehensive quality profile.

| Technique | Purpose | Expected Outcome / Key Indicator |

| ¹H-NMR Spectroscopy | Structural Confirmation & Purity | Peaks corresponding to the two distinct methyl ester protons, the α-proton, and the β-methylene protons. Integration of peak areas should match the number of protons in the structure.[2] |

| Mass Spectrometry | Molecular Weight Verification | Detection of the molecular ion corresponding to the free base (C₆H₁₁NO₄) or protonated molecule.[2] |

| HPLC | Purity Assessment | A single major peak indicating high purity (typically ≥98%).[3] |

| Argentometric Titration | Chloride Content & Purity | Determines the amount of hydrochloride salt, providing a quantitative measure of purity.[7] |

| Melting Point | Purity Indication | A sharp melting point within the expected range (e.g., 115-117 °C) indicates high purity.[2][9] |

| FT-IR Spectroscopy | Functional Group Analysis | Characteristic absorptions for N-H (amine salt), C=O (ester), and C-O bonds. |

Applications in Research and Drug Development

The utility of this compound spans multiple domains of chemical and biological research, primarily driven by its role as a protected amino acid derivative.

Core Application: Peptide Synthesis

The primary application is as a building block in both solution-phase and solid-phase peptide synthesis (SPPS).[2][3] In this context, the methyl esters serve as protecting groups for the α- and β-carboxyl functions, leaving the α-amino group available for peptide bond formation after a simple neutralization step to remove the hydrochloride.

A significant challenge in the synthesis of peptides containing aspartic acid is the base-catalyzed formation of an aspartimide side product, which can lead to racemization and the formation of unwanted β-peptides.[10] While Dimethyl L-aspartate itself does not prevent this issue (as the methyl ester is not a specialized protecting group for this purpose), it serves as the fundamental, C-terminally protected starting material that is then N-terminally protected (e.g., with Fmoc or Boc) for use in SPPS. The choice of the β-carboxyl protecting group is critical to mitigating aspartimide formation, but the synthesis always begins with a derivative like Dimethyl L-aspartate.

Visualization of Role in Peptide Bond Formation

Caption: Role of Dimethyl L-aspartate as a precursor in peptide synthesis.

Broader Synthetic Applications

Beyond peptides, this compound is a valuable intermediate for:

-

Pharmaceutical Synthesis: It is used in the creation of complex pharmaceutical agents where an aspartate scaffold is required.[3] Its potential neuroprotective effects have also been a subject of investigation.[2]

-

Polymer Chemistry: It was successfully used in the synthesis of enzyme and pH dual-responsive biodegradable polymer nanocarriers for multidrug delivery to cancer cells.[4]

-

Metabolic Research: As a stable derivative of L-aspartic acid, it can be used as a model compound to study metabolic pathways in various organisms.[2]

Safety, Handling, and Storage

Proper handling and storage are imperative to maintain the integrity of this compound and ensure laboratory safety.

-

Handling Precautions: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Avoid ingestion and inhalation of the powder. Wash hands thoroughly after handling.

-

Storage Conditions: The compound is hygroscopic and should be stored in a tightly closed container to prevent moisture absorption.[1][7] Recommended storage is in a cool, dry, and well-ventilated area, often at temperatures between 2-8°C or below 15°C, under an inert atmosphere.[2][3][7]

-

Hazard Identification: According to aggregated GHS information, it may cause an allergic skin reaction (Skin Sens. 1).[6] It should be handled with the standard care applied to all laboratory chemicals. Specific toxicological data is not widely available.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or soil.

Conclusion

This compound (CAS 32213-95-9) is more than just a simple amino acid derivative; it is a stabilized, reliable, and versatile synthetic intermediate. Its value is anchored in its crystalline nature, which overcomes the handling and stability issues of its free base counterpart. With a well-established and high-yield synthesis protocol, it serves as a cornerstone reagent for researchers in peptide synthesis, medicinal chemistry, and materials science. A comprehensive understanding of its properties, synthesis, and applications, as detailed in this guide, is essential for leveraging its full potential in advancing scientific research and development.

References

-

This compound CAS 32213-95-9 - Shaanxi Bloom Tech Co., Ltd. [Link]

-

Synthesis of dimethyl aspartate - PrepChem.com. [Link]

-

Synthesis of L-aspartic acid dimethyl ester hydrochloride - PrepChem.com. [Link]

-

Safety Data Sheet - Dimethylether - Air Liquide. [Link]

-

This compound | C6H12ClNO4 | CID 3084560 - PubChem, NIH. [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - Wiley Online Library. [Link]

-

Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - ETH Zurich Research Collection. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 32213-95-9 [chemicalbook.com]

- 5. CAS 32213-95-9: L-Aspartic acid, 1,4-dimethyl ester, hydro… [cymitquimica.com]

- 6. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 32213-95-9 | TCI Deutschland GmbH [tcichemicals.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Dimethyl L-aspartate hydrochloride molecular weight

An In-Depth Technical Guide to the Molecular Weight and Characterization of Dimethyl L-aspartate Hydrochloride

Abstract

This compound is a pivotal derivative of the non-essential amino acid L-aspartic acid, serving as a critical building block in peptide synthesis and a versatile intermediate in medicinal chemistry and drug development.[1][2] Accurate determination of its molecular weight and a thorough understanding of its physicochemical properties are fundamental for its application in exacting scientific endeavors. This technical guide provides a comprehensive overview of this compound, moving beyond a simple statement of its molecular weight to detail the experimental methodologies required for its verification and quality assessment. We will explore the core physicochemical properties, delve into the primary analytical techniques for structural confirmation and purity assessment—including mass spectrometry, quantitative nuclear magnetic resonance (qNMR), and high-performance liquid chromatography (HPLC)—and discuss critical aspects of its synthesis and handling. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this important chemical entity.

Introduction: The Significance of this compound in Research and Development

In the landscape of modern chemical and pharmaceutical research, the precision of starting materials is paramount. This compound (CAS No: 32213-95-9), the dimethyl ester hydrochloride salt of L-aspartic acid, is a prime example of a reagent where such precision is non-negotiable.[3] Its primary utility lies in its role as a C-protected amino acid derivative, widely employed in solution-phase peptide synthesis. The esterification of the two carboxylic acid groups prevents their participation in peptide bond formation, allowing for selective coupling at the free amine group.

Beyond peptide synthesis, this compound is a valuable intermediate for creating complex bioactive molecules and has been investigated for its potential in developing neuroprotective agents and advanced drug delivery systems, such as pH and enzyme-responsive polymer nanocarriers.[4] Given its hygroscopic nature and the importance of stoichiometric accuracy in synthesis, a robust analytical framework to confirm its identity, purity, and molecular weight is essential for any research or development program.

Core Physicochemical Properties

A comprehensive understanding of a compound begins with its fundamental physicochemical properties. These data points are critical for everything from reaction setup and solvent selection to purification and storage. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 197.62 g/mol | [3][5][6] |

| Molecular Formula | C₆H₁₁NO₄·HCl (or C₆H₁₂ClNO₄) | [2][3][6] |

| CAS Number | 32213-95-9 | [2][4] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 115-117 °C | [2][4] |

| Solubility | Soluble in water and methanol; certain solubility in DMSO | [2][4][7] |

| Purity (Typical) | >98.0% (determined by qNMR) | [3][8] |

| Synonyms | L-Aspartic acid dimethyl ester hydrochloride; H-Asp(OMe)-OMe·HCl; (S)-Aminosuccinic Acid Dimethyl Ester Hydrochloride | [3][6] |

Methodologies for Structural and Purity Verification

While the theoretical molecular weight is a calculated value, its experimental verification is a cornerstone of quality control. This section details the workflows for confirming the molecular weight, structure, and purity of this compound, reflecting the self-validating systems required for scientific trustworthiness.

Mass Spectrometry: Primary Molecular Weight Determination

Causality: Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acid derivatives, as it typically preserves the molecular ion. For this compound, we expect to observe the protonated molecule of the free base [M+H]⁺, where M is Dimethyl L-aspartate (molecular weight 161.16 g/mol ). The observed mass-to-charge ratio (m/z) will directly confirm the mass of the core molecule.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent, such as methanol or a water/acetonitrile mixture.

-

Instrumentation Setup:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Set to scan a relevant m/z range (e.g., 50-500 amu).

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition: Acquire the mass spectrum. The primary ion of interest will be the protonated free base [C₆H₁₁NO₄ + H]⁺.

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion. The expected m/z value is approximately 162.16.

-

The high-resolution mass should be within a few ppm of the theoretical exact mass (162.0761 for [C₆H₁₂NO₄]⁺).

-

This confirms the mass of the organic component, and by extension, the molecular weight of the hydrochloride salt.

-

Caption: Workflow for Molecular Weight Confirmation via ESI-MS.

Quantitative NMR (qNMR): A Gold Standard for Purity Assessment

Causality: While MS confirms the molecular weight, it provides limited information on purity. Quantitative NMR (qNMR) is an absolute method for determining the purity of a compound without needing a specific reference standard of the analyte itself. By integrating the signal of the analyte against a certified internal standard of known purity and weight, one can calculate the analyte's purity. This directly validates the effective molecular weight for use in reactions. For this compound, the two methoxy (-OCH₃) groups provide clean, distinct signals ideal for integration.

Experimental Protocol: ¹H-qNMR for Purity Determination

-

Sample Preparation:

-

Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

-

Accurately weigh a larger amount of this compound and add it to the same NMR tube.

-

Record both weights precisely.

-

Add a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to completely dissolve both compounds.

-

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (≥400 MHz).

-

Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ of the protons being quantified) to allow for full relaxation of all signals.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Analysis:

-

Integrate a well-resolved signal from the internal standard.

-

Integrate the signals from the two methyl ester protons of the analyte (expected around 3.7-3.9 ppm).[9]

-

Use the standard qNMR equation to calculate the purity, accounting for the weights, molecular weights, number of protons in each integrated signal, and integral values.

-

Caption: Data Analysis Workflow for Purity Assessment by qNMR.

High-Performance Liquid Chromatography (HPLC): Orthogonal Purity Verification

Causality: HPLC is a powerful separation technique used to assess purity by separating the main compound from any impurities, such as starting materials (L-aspartic acid), byproducts (mono-esters), or degradation products.[10][11] It serves as an excellent orthogonal method to qNMR. Since amino acid esters lack a strong UV chromophore, derivatization is often required for sensitive detection, or analysis can be performed at low UV wavelengths (~210 nm).[9][12]

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

-

Mobile Phase Preparation:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid.[11]

-

Solvent B: Acetonitrile with 0.1% TFA.

-

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in the mobile phase, typically in a composition with a high percentage of Solvent A to ensure good peak shape.

-

Instrumentation and Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Detection: UV detector at 210 nm.

-

Flow Rate: 1.0 mL/min.

-

Gradient: Start with a low percentage of Solvent B (e.g., 5%) and gradually increase to a higher percentage (e.g., 60-95%) over 20-30 minutes to elute all components.[11]

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100. This provides a relative purity profile.

-

Caption: Experimental Workflow for HPLC Purity Analysis.

Synthesis and Handling Considerations

Synthesis: this compound is typically synthesized by the esterification of L-aspartic acid. A common and effective method involves suspending L-aspartic acid in anhydrous methanol and slowly adding thionyl chloride at a low temperature (e.g., -10 to -5 °C).[1] The thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification. This method is often preferred over bubbling dry HCl gas due to its operational simplicity and high yields, which can reach up to 95%.

Handling and Storage: This compound is highly hygroscopic and will readily absorb atmospheric moisture, which can hydrolyze the ester groups and affect its integrity.[1] Therefore, it must be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a tightly sealed container in a desiccator or a controlled low-humidity environment. For long-term stability, storage at refrigerated temperatures (2-8 °C) is recommended.[2]

Conclusion

The molecular weight of this compound, 197.62 g/mol , is a foundational parameter for its use in quantitative scientific applications. However, this theoretical value must be supported by a rigorous, multi-technique analytical approach to ensure the material's identity, quality, and purity. As detailed in this guide, the synergistic use of mass spectrometry for molecular weight confirmation, qNMR for absolute purity determination, and HPLC for orthogonal impurity profiling provides a self-validating system. This comprehensive characterization empowers researchers, scientists, and drug development professionals to use this compound with the highest degree of confidence, ensuring the accuracy and reproducibility of their results.

References

-

Shaanxi Bloom Tech Co., Ltd. (n.d.). This compound CAS 32213-95-9. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084560, this compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of L-aspartic acid dimethyl ester hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC separation of acidic amino acid esters (A) Asp and (B) Glu.... Retrieved from [Link]

-

Caramante, I. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University. Retrieved from [Link]

-

Ciborowski, M., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. National Center for Biotechnology Information. Retrieved from [Link]

-

Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. Retrieved from [Link]

-

Khan, H. A., & Ali, F. (2018). A review on the analysis of amino acids by high performance liquid chromatography. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 32213-95-9 [chemicalbook.com]

- 5. L-天冬氨酸二甲酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | 32213-95-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. myfoodresearch.com [myfoodresearch.com]

An In-depth Technical Guide to the Presumed Mechanism of Action of L-Aspartic Acid Dimethyl Ester Hydrochloride

Abstract

L-Aspartic Acid Dimethyl Ester Hydrochloride is a synthetic derivative of the endogenous excitatory amino acid, L-aspartic acid. While direct experimental evidence on its specific molecular interactions is limited, its structural analogy to L-aspartic acid strongly suggests a primary mechanism of action as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system. This guide synthesizes the current understanding of NMDA receptor function and the known pharmacology of L-aspartic acid to propose a detailed mechanistic framework for its dimethyl ester derivative. We will explore the presumed binding dynamics, the subsequent ion channel activation, the intricate downstream signaling cascades, and the experimental methodologies required to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the study of glutamatergic neurotransmission and the development of novel neuromodulatory agents.

Introduction: The Chemical and Pharmacological Context

L-Aspartic Acid Dimethyl Ester Hydrochloride is the hydrochloride salt of the dimethyl ester of L-aspartic acid. The esterification of the two carboxylic acid groups of L-aspartic acid with methanol results in a more lipophilic molecule, which may enhance its ability to cross cellular membranes, including the blood-brain barrier, compared to its parent compound. The hydrochloride salt form is utilized to improve the compound's stability and aqueous solubility, facilitating its use in experimental settings[1][2].

Given its structural similarity to L-aspartic acid, a known excitatory neurotransmitter that acts as an agonist at NMDA receptors, it is highly probable that L-Aspartic Acid Dimethyl Ester Hydrochloride exerts its biological effects through the same pathway[3][4]. The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory[3]. Its dysfunction is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention[5][6]. This guide will proceed under the well-founded hypothesis that L-Aspartic Acid Dimethyl Ester Hydrochloride functions as an NMDA receptor agonist.

The Core Mechanism: Agonism at the NMDA Receptor

The primary proposed mechanism of action for L-Aspartic Acid Dimethyl Ester Hydrochloride is its direct binding to and activation of the NMDA receptor. The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits[6]. For the receptor to be activated, it requires the binding of both glutamate (or an agonist like L-aspartic acid) to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit[7].

Receptor Binding and Channel Gating

It is hypothesized that L-Aspartic Acid Dimethyl Ester Hydrochloride binds to the same site on the GluN2 subunit as L-aspartic acid and glutamate. This binding event, in conjunction with the presence of a co-agonist, is predicted to induce a conformational change in the receptor, leading to the opening of its associated ion channel.

A critical feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential[3]. Upon depolarization of the postsynaptic membrane, typically initiated by the activation of nearby AMPA receptors, the Mg²⁺ block is relieved. This allows for the influx of cations, predominantly Ca²⁺ and Na⁺, and the efflux of K⁺ through the NMDA receptor channel upon agonist binding[3].

Experimental Validation: Protocols and Methodologies

To empirically determine the mechanism of action of L-Aspartic Acid Dimethyl Ester Hydrochloride, a series of well-established experimental protocols should be employed.

Radioligand Binding Assay

This technique is used to determine the binding affinity of the compound for the NMDA receptor.

Objective: To quantify the equilibrium dissociation constant (Kᵢ) of L-Aspartic Acid Dimethyl Ester Hydrochloride for the NMDA receptor.

Methodology:

-

Membrane Preparation: Isolate synaptic membranes from a brain region rich in NMDA receptors (e.g., hippocampus or cortex).

-

Incubation: Incubate the membranes with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801 or [³H]CPP) in the presence of varying concentrations of L-Aspartic Acid Dimethyl Ester Hydrochloride.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration.

-

Quantification: Measure the amount of radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Plot the displacement of the radioligand by the test compound and calculate the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ can then be calculated using the Cheng-Prusoff equation.

Electrophysiology: Whole-Cell Patch-Clamp

This gold-standard technique directly measures the effect of the compound on the electrical activity of neurons.

Objective: To characterize the functional effects of L-Aspartic Acid Dimethyl Ester Hydrochloride on NMDA receptor-mediated currents.

Methodology:

-

Cell Preparation: Use primary neuronal cultures or brain slices.

-

Recording: Establish a whole-cell patch-clamp recording from a neuron.

-

Solution Exchange: Perfuse the cell with an external solution containing NMDA receptor blockers (to isolate other currents) and then switch to a solution containing L-Aspartic Acid Dimethyl Ester Hydrochloride. To specifically study NMDA receptor currents, the external solution should be Mg²⁺-free, and AMPA and kainate receptors should be blocked (e.g., with CNQX).

-

Data Acquisition: Record the current responses at different holding potentials to construct a current-voltage (I-V) relationship.

-

Analysis: Analyze the amplitude, kinetics, and voltage-dependence of the induced currents. The application of a known NMDA receptor antagonist (e.g., AP5) should block the currents induced by L-Aspartic Acid Dimethyl Ester Hydrochloride, confirming the involvement of NMDA receptors.

Conclusion and Future Directions

The structural similarity of L-Aspartic Acid Dimethyl Ester Hydrochloride to the endogenous NMDA receptor agonist L-aspartic acid provides a strong foundation for its proposed mechanism of action. It is highly likely that this compound acts as an agonist at the NMDA receptor, leading to Ca²⁺ influx and the activation of downstream signaling pathways that are fundamental to synaptic plasticity. The esterification of L-aspartic acid may confer advantageous pharmacokinetic properties, such as enhanced bioavailability to the central nervous system.

However, it is crucial to underscore that direct experimental validation is currently lacking in the scientific literature. Future research should focus on conducting the experiments outlined in this guide, including radioligand binding assays to determine its affinity for the NMDA receptor and electrophysiological studies to confirm its agonist activity and characterize its functional effects. Such studies will be invaluable in confirming the presumed mechanism of action and elucidating the full pharmacological profile of L-Aspartic Acid Dimethyl Ester Hydrochloride, thereby paving the way for its potential application in neuroscience research and drug development.

References

-

Chem-Impex. L-Aspartic acid dimethyl ester hydrochloride. [Link]

-

PrepChem.com. Synthesis of L-aspartic acid dimethyl ester hydrochloride. [Link]

-

Wikipedia. NMDA receptor. [Link]

-

PubMed. Different binding affinities of NMDA receptor channel blockers in various brain regions. [Link]

-

PubMed Central. Kinetic analysis of antagonist action at N-methyl-D-aspartic acid receptors. Two binding sites each for glutamate and glycine. [Link]

-

PubMed Central. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. [Link]

-

PubMed. Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina. [Link]

-

PubMed. L-Aspartic acid induces a region of negative slope conductance in the current-voltage relationship of cultured spinal cord neurons. [Link]

-

PubMed. Ketamine and phencyclidine cause a voltage-dependent block of responses to L-aspartic acid. [Link]

-

PubMed. L-aspartate effects on single neurons and interactions with glutamate in striatal slice preparation from chicken brain. [Link]

-

PubMed. D-aspartate potentiates the effects of both L-aspartate and L-glutamate on carp horizontal cells. [Link]

-

PubMed. The antagonizing effect of aspartic acid on morphine withdrawal and levallorphan-precipitated abstinence syndrome signs and on associated changes in brain levels of free amino acids in the rat. [Link]

-

PubMed. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons. [Link]

-

PubMed. Excitatory amino acids in the forebrain of the Naples high-excitability rats: neurochemical and behavioural effects of subchronic D-aspartate and its diethyl ester prodrug. [Link]

-

PubMed. L-glutamate and N-methyl-D-asparatate actions on membrane potential and conductance of cat abducens motoneurones. [Link]

-

PubMed. Antagonism of N-methyl-D,L-aspartic Acid-Induced Convulsions by Antiepileptic Drugs and Other Agents. [Link]

-

PubMed. The N-methyl-D-aspartate receptor complex. [Link]

-

PubMed Central. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. [Link]

-

PubMed Central. A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use. [Link]

-

NCBI. Pharmacology of NMDA Receptors. [Link]

-

PubMed. Aspartate and other inhibitors of excitatory synaptic transmission in crayfish muscle. [Link]

Sources

- 1. L-Aspartic acid induces a region of negative slope conductance in the current-voltage relationship of cultured spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 32213-95-9: L-Aspartic acid, 1,4-dimethyl ester, hydro… [cymitquimica.com]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - Rana - Current Medicinal Chemistry [rjsocmed.com]

- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Excitatory Amino Acid Properties of Dimethyl L-aspartate Hydrochloride

Introduction: Unveiling the Excitatory Potential of a Key Aspartate Derivative

Dimethyl L-aspartate hydrochloride, a derivative of the endogenous excitatory amino acid L-aspartic acid, holds significant interest for researchers in neuroscience and drug development.[1] Its structural similarity to L-aspartate, a known agonist at N-methyl-D-aspartate (NMDA) receptors, suggests a strong potential for excitatory activity within the central nervous system (CNS).[2][3] This guide provides a comprehensive technical overview of the core excitatory amino acid properties of this compound, detailing its presumed mechanism of action and the experimental methodologies required for its thorough characterization.

L-aspartate and L-glutamate are the principal excitatory neurotransmitters in the adult CNS, activating ionotropic and metabotropic glutamate receptors to mediate fast synaptic transmission and synaptic plasticity.[2] The NMDA receptor, a key subtype of ionotropic glutamate receptors, is a ligand-gated ion channel that requires the binding of both glutamate (or an agonist like aspartate) and a co-agonist (glycine or D-serine) for activation.[4][5] Upon activation, the NMDA receptor channel opens, allowing the influx of Ca²⁺, a critical second messenger that triggers a cascade of intracellular signaling events.[4] This process is fundamental to learning, memory, and neuronal development, but its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[4][6][7]

This compound, as a dimethyl ester of L-aspartic acid, is anticipated to exhibit excitatory properties by acting as an agonist at glutamate receptors, primarily the NMDA receptor. The esterification of the carboxyl groups may influence its pharmacokinetic properties, such as blood-brain barrier permeability and metabolic stability, making it a valuable tool for investigating the physiological and pathological roles of excitatory amino acid pathways. This guide will delineate the experimental workflows to rigorously test this hypothesis and quantify the compound's excitatory profile.

Mechanism of Action: A Focus on NMDA Receptor Agonism

The primary hypothesis for the excitatory action of this compound is its direct interaction with the agonist binding site on the NMDA receptor. This interaction is expected to mimic that of L-aspartate, inducing a conformational change in the receptor that, in the presence of a co-agonist and sufficient membrane depolarization to relieve the Mg²⁺ block, leads to channel opening and subsequent cation influx.

Signaling Pathway of NMDA Receptor Activation

Caption: Proposed signaling pathway for this compound at the NMDA receptor.

Experimental Characterization of Excitatory Properties

A multi-faceted approach is essential to comprehensively characterize the excitatory amino acid properties of this compound. This involves a combination of receptor binding assays, electrophysiological recordings, and intracellular calcium imaging.

Receptor Binding Assays: Quantifying Affinity for Glutamate Receptors

The initial step in characterizing a novel compound is to determine its binding affinity for the target receptors. Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of affinity such as the inhibition constant (Ki).

Objective: To determine the binding affinity of this compound for NMDA and AMPA receptors.

Methodology: Competitive Radioligand Binding Assay

This assay measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

Experimental Protocol: NMDA Receptor Binding Assay

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

-

Wash the membrane pellet multiple times with buffer to remove endogenous ligands.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653 or [³H]MK-801).

-

Add increasing concentrations of unlabeled this compound.

-

For non-specific binding determination, add a high concentration of a known NMDA receptor agonist (e.g., L-glutamate) to a set of wells.

-

Add the prepared membrane homogenate to initiate the binding reaction.

-

Incubate the plate at a controlled temperature for a specified duration to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filter discs in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Expected Binding Affinity Data

| Receptor Subtype | Radioligand | Test Compound | Ki (nM) [Illustrative] |

| NMDA | [³H]CGP 39653 | Dimethyl L-aspartate HCl | 500 |

| AMPA | [³H]AMPA | Dimethyl L-aspartate HCl | >10,000 |

| Kainate | [³H]Kainate | Dimethyl L-aspartate HCl | >10,000 |

Note: The Ki values are illustrative and would need to be determined experimentally.

Electrophysiology: Assessing Functional Receptor Activation

While binding assays confirm interaction with the receptor, electrophysiology is crucial for determining the functional consequences of this binding, i.e., whether the compound acts as an agonist, antagonist, or modulator, and to quantify its potency and efficacy.

Objective: To characterize the electrophysiological response of neurons to this compound and confirm its agonist activity at NMDA receptors.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ion currents across the membrane of a single neuron in response to the application of a compound.

Experimental Protocol: Whole-Cell Patch-Clamp on Cultured Neurons

-

Cell Culture:

-

Culture primary hippocampal or cortical neurons from embryonic or neonatal rodents on glass coverslips.

-

Maintain the cultures for 1-2 weeks to allow for the development of mature synapses and receptor expression.

-

-

Recording Setup:

-

Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an extracellular solution (e.g., artificial cerebrospinal fluid).

-

Pull a glass micropipette to a fine tip and fill it with an intracellular solution containing ions that mimic the neuronal cytoplasm.

-

Use a micromanipulator to approach a neuron with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply this compound to the neuron using a local perfusion system.

-

To isolate NMDA receptor-mediated currents, perform recordings in a Mg²⁺-free extracellular solution containing a co-agonist (glycine) and blockers of AMPA/kainate receptors (e.g., CNQX) and voltage-gated sodium and potassium channels.

-

Record the inward current elicited by the compound.

-

To confirm the involvement of NMDA receptors, co-apply a selective NMDA receptor antagonist (e.g., AP5) and observe the blockade of the current.

-

Construct a dose-response curve by applying increasing concentrations of this compound and measuring the peak current at each concentration.

-

-

Data Analysis:

-

Plot the normalized peak current as a function of the logarithm of the agonist concentration.

-

Fit the data to a Hill equation to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the Hill slope.

-

Determine the current-voltage (I-V) relationship by applying voltage ramps or steps during agonist application to characterize the biophysical properties of the elicited current.

-

Workflow for Electrophysiological Characterization

Caption: Workflow for the electrophysiological characterization of this compound.

Calcium Imaging: Visualizing Neuronal Activation

As NMDA receptor activation leads to Ca²⁺ influx, fluorescence microscopy can be used to visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]i) in response to the compound.

Objective: To demonstrate that this compound induces an increase in intracellular calcium in neurons via NMDA receptor activation.

Methodology: Ratiometric or Intensity-based Calcium Imaging

This technique utilizes calcium-sensitive fluorescent dyes to report changes in [Ca²⁺]i.

Experimental Protocol: Calcium Imaging in Cultured Neurons

-

Cell Preparation and Dye Loading:

-

Use cultured neurons as described for electrophysiology.

-

Incubate the cells with a calcium-sensitive dye (e.g., Fura-2 AM for ratiometric imaging or Fluo-4 AM for intensity-based imaging). The AM ester form allows the dye to cross the cell membrane.

-

After an incubation period, wash the cells to remove excess dye. Intracellular esterases cleave the AM group, trapping the active dye inside the cells.

-

-

Imaging Setup:

-

Mount the coverslip with dye-loaded cells onto a perfusion chamber on an inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).

-

For Fura-2, use a light source and filter wheel to alternately excite the dye at 340 nm and 380 nm.

-

For Fluo-4, use a single excitation wavelength (e.g., 488 nm).

-

-

Image Acquisition:

-

Acquire a baseline fluorescence signal by continuously perfusing with extracellular solution.

-

Apply this compound via the perfusion system.

-

Capture images at regular intervals to record the change in fluorescence intensity over time.

-

To confirm the source of the calcium increase, perform experiments in calcium-free extracellular solution or in the presence of an NMDA receptor antagonist (e.g., MK-801).

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.

-

For Fura-2, calculate the ratio of the fluorescence emission at 510 nm when excited at 340 nm versus 380 nm. This ratio is proportional to [Ca²⁺]i.

-

For Fluo-4, measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.

-

Plot the change in [Ca²⁺]i or ΔF/F₀ over time to visualize the calcium transient.

-

Quantify parameters such as the peak amplitude, rise time, and decay time of the calcium response.

-

Potential for Excitotoxicity

Given its presumed mechanism as an NMDA receptor agonist, it is crucial to investigate the potential neurotoxicity of this compound at high concentrations or during prolonged exposure. Overactivation of NMDA receptors can lead to excessive Ca²⁺ influx, triggering excitotoxic cell death pathways.[4][6]

Experimental Approach: Cell viability assays (e.g., MTT or LDH release assays) on cultured neurons exposed to varying concentrations of this compound can be employed. The protective effect of NMDA receptor antagonists would further solidify the link between its excitatory action and potential neurotoxicity.

Conclusion and Future Directions

This compound is a promising tool compound for the study of excitatory amino acid neurotransmission. The experimental framework outlined in this guide provides a robust and comprehensive approach to characterizing its properties as a putative NMDA receptor agonist. By systematically determining its binding affinity, functional potency and efficacy, and its impact on intracellular calcium dynamics, researchers can gain a thorough understanding of its pharmacological profile.

Future studies could explore the in vivo effects of this compound on synaptic plasticity, learning, and memory, as well as its potential therapeutic applications in conditions where modulation of NMDA receptor activity is desired. Furthermore, investigating its selectivity for different NMDA receptor subtypes (e.g., those containing GluN2A versus GluN2B subunits) will be crucial for a more nuanced understanding of its potential effects in the CNS.

References

-

Effects of aspartame metabolites on astrocytes and neurons. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

- Dingledine, R., Borges, K., Bowie, D., & Traynelis, S. F. (1999). The Glutamate Receptor Ion Channels. Pharmacological Reviews, 51(1), 7–61.

-

Krebs, C., & St-Gelais, F. (2009). Pharmacological evidence for N-methyl-D-aspartate receptors on nigrostriatal dopaminergic nerve terminals. PubMed. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (2024, November 28). NMDA receptor. Retrieved January 10, 2026, from [Link]

- Li, Y., & Nicoll, R. A. (2015). Is Aspartate an Excitatory Neurotransmitter?. The Journal of Neuroscience, 35(28), 10168–10171.

-

Flatman, J. A., Schwindt, P. C., Crill, W. E., & Stafstrom, C. E. (1983). L-glutamate and N-methyl-D-asparatate actions on membrane potential and conductance of cat abducens motoneurones. PubMed. Retrieved January 10, 2026, from [Link]

-

Kim, Y. I., & Dudek, F. E. (1992). Activation of NMDA and non-NMDA receptors by L-aspartate in the suprachiasmatic nucleus of the rat. PubMed. Retrieved January 10, 2026, from [Link]

- Rae, C. D., & Balcar, V. J. (2019). Aspartate in the Brain: A Review. Neurochemical Research, 44(7), 1547–1560.

- Backus, K. H., Kettenmann, H., & Schachner, M. (1989). Pharmacological characterization of the glutamate receptor in cultured astrocytes. Journal of Neuroscience Research, 22(3), 274–282.

- Errico, F., Nisticò, R., Di Giorgio, A., Squillace, M., Vitucci, D., Galbusera, A., ... & Usiello, A. (2011). New evidence on the role of D-aspartate metabolism in regulating brain and endocrine system physiology: from preclinical observations to clinical applications. Molecular and Cellular Endocrinology, 339(1-2), 1-11.

- Rana, V., Ghosh, S., Bhatt, A., Bisht, D., Joshi, G., & Purohit, P. (2024). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Current Medicinal Chemistry, 31(29), 4725-4744.

-

Activation Mechanisms of the NMDA Receptor. (n.d.). NCBI. Retrieved January 10, 2026, from [Link]

-

Heteromerization of Ligand Binding Domains of N-Methyl-d-Aspartate Receptor Requires Both Coagonists, l-Glutamate and Glycine. (2013). PubMed Central. Retrieved January 10, 2026, from [Link]

-

N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. (2024). PubMed. Retrieved January 10, 2026, from [Link]

- Dingledine, R., & McBain, C. J. (1999). Pharmacology of NMDA Receptors. In The Glutamate Receptors (pp. 315-340). Humana Press.

- Padda, I. S., & Tadi, P. (2024). Physiology, NMDA Receptor. In StatPearls.

-

Electrophysiological evidence for N-methyl-D-aspartate excitatory amino acid receptors in the rat supraoptic nucleus in vitro. (1991). PubMed. Retrieved January 10, 2026, from [Link]

- Cousins, S. L., & Stephenson, F. A. (2012). Identification of N-Methyl-d-aspartic Acid (NMDA) Receptor Subtype-specific Binding Sites That Mediate Direct Interactions with Scaffold Protein PSD-95. The Journal of Biological Chemistry, 287(16), 13465–13476.

-

Identification of N-methyl-D-aspartic acid (NMDA) receptor subtype-specific binding sites that mediate direct interactions with scaffold protein PSD-95. (2012). PubMed. Retrieved January 10, 2026, from [Link]

-

L-aspartate as an amino acid neurotransmitter: mechanisms of the depolarization-induced release from cerebrocortical synaptosomes. (2009). PubMed. Retrieved January 10, 2026, from [Link]

-

The influence of l-aspartic acid on calcium carbonate nucleation and growth revealed by in situ liquid phase TEM. (2020). RSC Publishing. Retrieved January 10, 2026, from [Link]

-

Chronic N-methyl-D-aspartate receptor activation induces cardiac electrical remodeling and increases susceptibility to ventricular arrhythmias. (2014). PubMed. Retrieved January 10, 2026, from [Link]

-

Conformational basis of subtype-specific allosteric control of NMDA receptor gating. (2024). bioRxiv. Retrieved January 10, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Is Aspartate an Excitatory Neurotransmitter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Excitatory Amino Acid L-Aspartate in Neuroscience: A Technical Guide to its Role as an NMDA Receptor Agonist and the Utility of its Dimethyl Ester Derivative

This technical guide provides a comprehensive overview of the role of the excitatory amino acid L-aspartate in neuroscience, with a particular focus on its function as an N-methyl-D-aspartate (NMDA) receptor agonist. It is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally utilize L-aspartate and its derivatives to investigate neuronal function and pathology. The guide will delve into the mechanisms of L-aspartate-mediated neurotransmission, its implications in excitotoxicity and synaptic plasticity, and detailed protocols for its application in in vitro models. Furthermore, it will address the chemical properties and potential applications of its derivative, Dimethyl L-aspartate hydrochloride.

L-Aspartate: An Endogenous Excitatory Neurotransmitter

L-aspartate, a non-essential amino acid, plays a dual role in the central nervous system (CNS) as both a protein building block and a signaling molecule.[1] As an excitatory neurotransmitter, it contributes to the propagation of electrical signals between neurons, a function it shares with the more extensively studied glutamate.[1] L-aspartate is found throughout the brain and is involved in a multitude of metabolic pathways.[2] Its function as a neurotransmitter is primarily mediated through its interaction with NMDA receptors, a subtype of ionotropic glutamate receptors.[3]

Mechanism of Action: L-Aspartate and the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[4] Its activation requires the binding of both a primary agonist (like glutamate or aspartate) and a co-agonist (glycine or D-serine). A key feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. Depolarization of the postsynaptic membrane relieves this block, allowing for the influx of calcium ions (Ca²⁺) upon agonist binding. This Ca²⁺ influx is a critical second messenger that triggers a cascade of intracellular signaling events.

L-aspartate functions as an agonist at the glutamate-binding site of the NMDA receptor, albeit with a weaker binding affinity than glutamate.[3] Despite this, at sufficient concentrations, L-aspartate can effectively activate NMDA receptors and induce significant neuronal responses.

Figure 1: L-Aspartate-mediated NMDA receptor activation.

Applications in Neuroscience Research

The ability of L-aspartate to potently activate NMDA receptors makes it a valuable tool for studying two key phenomena in neuroscience: excitotoxicity and synaptic plasticity.

Modeling Excitotoxicity

Excitotoxicity is a pathological process where excessive or prolonged activation of excitatory amino acid receptors, particularly NMDA receptors, leads to neuronal damage and death. This process is implicated in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. L-aspartate can be used to induce excitotoxicity in in vitro models, such as primary neuronal cultures, to study the underlying mechanisms and to screen for potential neuroprotective compounds.[5][6][7]

Table 1: L-Aspartate Concentrations for Inducing Excitotoxicity in Murine Cortical Neurons

| Exposure Time | L-Aspartate Concentration (ED50) | Outcome | Reference |

| 5 minutes | ~190 µM | Neuronal destruction over 10 hours | [5] |

This protocol outlines a general procedure for inducing excitotoxicity in cultured murine cortical neurons using L-aspartate.

-

Cell Culture:

-

Plate primary cortical neurons from embryonic day 15-17 mice on poly-D-lysine coated plates at a suitable density.

-

Maintain cultures in a neurobasal medium supplemented with B-27 and L-glutamine.

-

Allow neurons to mature for at least 7-10 days in vitro before initiating the experiment.

-

-

Preparation of L-Aspartate Solution:

-

Prepare a stock solution of L-aspartate (e.g., 100 mM) in a suitable vehicle (e.g., sterile water or culture medium).

-

On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., ranging from 30 µM to 3 mM) in a pre-warmed, serum-free culture medium.

-

-

Induction of Excitotoxicity:

-

Remove the culture medium from the neuronal plates.

-

Gently wash the cells once with a pre-warmed balanced salt solution (e.g., Hanks' Balanced Salt Solution).

-

Add the L-aspartate-containing medium to the respective wells.

-

Incubate the plates for a defined period (e.g., 5-15 minutes) at 37°C in a humidified incubator with 5% CO₂.

-

-

Termination of Exposure and Cell Recovery:

-

After the exposure period, gently remove the L-aspartate-containing medium.

-

Wash the cells three times with pre-warmed, serum-free culture medium to remove any residual L-aspartate.

-

Replace with fresh, pre-conditioned culture medium.

-

Return the plates to the incubator and allow for a recovery period (e.g., 10-24 hours).

-

-

Assessment of Neuronal Viability:

-

Quantify neuronal death using established assays such as:

-

Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.

-

Live/Dead Staining: Utilizes fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells red).

-

Morphological Assessment: Visual inspection of neuronal morphology under a microscope for signs of damage (e.g., neurite blebbing, cell body swelling).

-

-

Figure 2: Experimental workflow for an in vitro excitotoxicity assay.

Investigating Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. Long-term potentiation (LTP) and long-term depression (LTD) are two primary forms of synaptic plasticity that are heavily dependent on NMDA receptor activation. While less commonly used than glutamate or specific NMDA receptor agonists like NMDA itself, L-aspartate can be employed to activate NMDA receptors and study their role in these processes.

This compound: A Chemical Derivative

This compound is a derivative of L-aspartic acid where the two carboxylic acid groups are esterified with methyl groups. It is commercially available as a white crystalline powder and is often used as a building block in peptide and protein synthesis.[8]

Table 2: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂ClNO₄ |

| Molecular Weight | 197.62 g/mol |

| CAS Number | 32213-95-9 |

| Appearance | White to almost white crystalline powder |

Role as a Synthetic Intermediate

The primary documented application of this compound is in organic chemistry as a protected form of L-aspartic acid. The methyl esters protect the carboxylic acid groups, allowing for selective reactions at the amino group during the synthesis of more complex molecules, such as peptides.

Potential as a Prodrug for CNS Delivery

A significant challenge in neuropharmacology is the delivery of therapeutic agents across the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. L-aspartate, being a charged amino acid, has limited ability to cross the BBB via passive diffusion.

One established strategy to enhance the brain penetration of drugs is the use of prodrugs.[9] A prodrug is an inactive or less active molecule that is converted into the active drug within the body. Esterification of carboxylic acid groups, as in Dimethyl L-aspartate, increases the lipophilicity of the molecule. This increased lipid solubility could potentially facilitate its passage across the BBB. Once in the brain, it is hypothesized that endogenous esterases could hydrolyze the methyl esters, releasing the active L-aspartate.

It is important to note that while this prodrug hypothesis is chemically plausible, there is currently a lack of direct experimental evidence in the scientific literature demonstrating the use of this compound as a tool to deliver L-aspartate to the brain for neuroscience research. Further studies are required to validate this potential application and to characterize its pharmacokinetic and pharmacodynamic properties in vivo.

Conclusion